molecular formula C16H14F3NOS B2853179 N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2415492-06-5

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide

Cat. No. B2853179
CAS RN: 2415492-06-5
M. Wt: 325.35
InChI Key: TWXBGOKKKQHRQA-UHFFFAOYSA-N
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Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCTC, which stands for N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is involved in the perception of pain, heat, and inflammation.

Mechanism of Action

BCTC exerts its pharmacological effects by selectively blocking the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 is widely expressed in sensory neurons and is involved in the perception of pain, heat, and inflammation. By blocking TRPV1, BCTC can reduce pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects. In animal models, BCTC has been shown to reduce thermal hyperalgesia, mechanical allodynia, and inflammation. BCTC has also been shown to reduce neuronal death and improve cognitive function in animal models of neurodegenerative disorders. In addition, BCTC has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCTC is its selectivity for the TRPV1 receptor, which allows for specific targeting of this receptor in experimental models. BCTC is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one limitation of BCTC is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BCTC. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in neurodegenerative disorders and the potential therapeutic applications of TRPV1 antagonists in these conditions. Additionally, further research is needed to elucidate the anticancer properties of BCTC and its potential use in cancer therapy.

Synthesis Methods

The synthesis of BCTC involves several steps, including the reaction of 1-(3-thienyl)-cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-tert-butyl-4-(2-chloro-3-pyridyl)piperazine-1-carboxamide in the presence of a base to yield BCTC.

Scientific Research Applications

BCTC has been extensively studied for its potential applications in various fields, including pain management, neurology, and oncology. In pain management, BCTC has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. In neurology, BCTC has been investigated for its potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In oncology, BCTC has been studied for its potential anticancer properties.

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c17-16(18,19)13-4-2-1-3-12(13)14(21)20-10-15(6-7-15)11-5-8-22-9-11/h1-5,8-9H,6-7,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXBGOKKKQHRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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